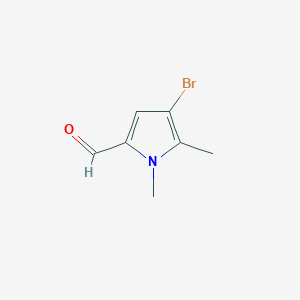

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Description

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is a brominated pyrrole derivative featuring an aldehyde functional group at position 2 and methyl substituents at positions 1 and 3. Its molecular formula is C₇H₈BrNO, with a molecular weight of 204.05 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and condensations (e.g., Schiff base formation) .

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

4-bromo-1,5-dimethylpyrrole-2-carbaldehyde |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(8)3-6(4-10)9(5)2/h3-4H,1-2H3 |

InChI Key |

KUGLTHVHGYMNBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1C)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) in 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is highly susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃).

Example Reaction Conditions

-

Reagent : KMnO₄ in acidic medium.

-

Product : 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid.

-

Mechanism : Oxidation converts the aldehyde to a carboxylic acid via cleavage of the carbonyl group.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Acidic medium, reflux | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxylic acid |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Example Reaction Conditions

-

Reagent : NaBH₄ in methanol.

-

Product : 4-Bromo-1,5-dimethyl-1H-pyrrole-2-methanol.

-

Mechanism : Nucleophilic addition of hydride (H⁻) to the carbonyl carbon.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH₄, CH₃OH | Room temperature, 2 hours | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-methanol |

Nucleophilic Substitution Reactions

The bromine atom at position 4 is a leaving group, enabling substitution with nucleophiles such as amines (-NH₂), thiols (-SH), or alkoxides (-OR).

Example Reaction Conditions

-

Reagent : Amine (e.g., R-NH₂) + NaOH.

-

Product : 4-Substituted-1,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives.

-

Mechanism : SN2 displacement of Br⁻ by a nucleophile.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | Amine, NaOH | Polar aprotic solvent, reflux | 4-Aminomethyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde |

Cross-Coupling and Condensation Reactions

The aldehyde group can participate in condensation reactions, such as the Aldol reaction , or cross-coupling reactions (e.g., with Grignard reagents or organometallic catalysts).

Example Reaction Conditions

-

Reagent : Grignard reagent (e.g., CH₃MgBr).

-

Product : Extended carbon chain derivatives.

-

Mechanism : Nucleophilic addition to the carbonyl carbon.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF | Dry ether, -78°C | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-propanal |

Case Studies from Related Compounds

Though specific data for this compound is limited, analogous pyrrole derivatives demonstrate:

-

Antimicrobial Activity : Brominated pyrroles show inhibition against Staphylococcus aureus and Escherichia coli at MIC values as low as 0.0039 mg/mL .

-

Anticancer Potential : Pyrrole derivatives exhibit cytotoxicity in cancer cell lines (e.g., A549 lung adenocarcinoma), with cell viability reductions up to 64%.

Scientific Research Applications

It appears there may be a misunderstanding in the query, as the search results primarily discuss "4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde" and "4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde," which are different compounds . The differing methyl group positions lead to variations in their chemical properties and applications. Therefore, the following information will cover both compounds, but it is important to note the distinction.

Scientific Research Applications

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde:

- General Applications: This compound is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. It is also valuable in studying biological processes and as a building block for bioactive molecules. Furthermore, it is utilized in producing materials with specific properties, such as polymers and dyes.

- Organic Synthesis: It serves as a key intermediate in constructing heterocyclic structures, which are prevalent in many biologically active compounds . The strategic placement of the bromine atom and aldehyde group allows for further functionalization, enabling the synthesis of diverse chemical entities with desired properties .

-

Medicinal Chemistry: Due to its potential biological activities, this pyrrole derivative has garnered interest, exhibiting a range of biological activities, primarily in antibacterial, antifungal, and anticancer research.

- Antibacterial Activity: Halogen substitutions at the C4 position enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antifungal Activity: It has shown promise as an antifungal agent, with studies indicating that similar pyrrole derivatives can effectively inhibit fungal growth.

- Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as PI3K/Akt and MAPK.

This compound:

- The search results provide limited information specifically on the applications of this compound. However, it is reasonable to infer that it shares similar applications with 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde due to their structural similarities .

- Synthesis: It can be prepared from 4-bromo-3,5-dimethyl-1H-pyrazol .

Data Tables and Case Studies

Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Phallusialides A | 32 | Methicillin-resistant Staphylococcus aureus (MRSA) |

| 1-Methoxypyrrole-2-carboxamide | 100 | Kocuria rhizophila |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.

Case Study: Mechanism of Action in Cancer Cells

A study demonstrated that a related pyrrole derivative induced cell death in various cancer cell lines. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability.

Chemical Reactions

- Oxidation: 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide . The major product formed is 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

- Reduction: The compound can be reduced to form alcohols or other reduced products. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The major product formed is 4-Bromo-3,5-dimethyl-1H-pyrrole-2-methanol.

- Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions. Various substituted pyrrole derivatives are produced depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key structural analogs include:

| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| 4-Bromo-1H-pyrrole-2-carbaldehyde | 931-33-9 | C₅H₄BrNO | Aldehyde, bromine | Lacks methyl groups at positions 1 and 5 |

| 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 89909-51-3 | C₇H₈BrNO | Aldehyde, bromine, methyl (3,5) | Methyl groups at 3 and 5 (vs. 1 and 5) |

| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | 875160-43-3 | C₇H₈BrNO₂ | Carboxylic acid, bromine, methyl | Aldehyde replaced by carboxylic acid |

| 4-Bromo-1H-pyrrole-2-carboxamide | 196106-96-4 | C₅H₅BrN₂O | Carboxamide, bromine | Aldehyde replaced by carboxamide |

Key Observations :

Physical and Chemical Properties

- Solubility : The target compound’s aldehyde group confers moderate polarity, but methyl groups reduce hydrophilicity. In contrast, the carboxylic acid analog (CAS 875160-43-3) is more soluble in aqueous or polar solvents due to ionizability .

- Stability : The target compound requires storage under inert atmospheres (2–8°C), indicating sensitivity to oxidation or moisture. Carboxamide derivatives (CAS 196106-96-4) may exhibit greater stability due to reduced electrophilicity .

- Hazards : The target compound carries hazard statement H302 (harmful if swallowed), common among brominated aromatics. Carboxylic acid analogs may pose additional risks (e.g., corrosivity) depending on pH .

Reactivity and Electronic Effects

- Electrophilic Substitution : The aldehyde group withdraws electron density, activating the pyrrole ring at positions 3 and 4. Methyl groups at 1 and 5 in the target compound further deactivate adjacent positions, directing reactions to the 4-bromo site .

- Cross-Coupling Potential: Bromine at position 4 facilitates Suzuki couplings. The 3,5-dimethyl isomer (CAS 89909-51-3) may exhibit slower reaction kinetics due to steric hindrance .

- Hydrogen Bonding : The aldehyde group acts as a hydrogen bond acceptor, influencing crystallization patterns. In contrast, carboxamide derivatives (CAS 196106-96-4) form stronger intermolecular interactions, as shown in graph set analyses of hydrogen-bonded networks .

Computational Insights

Density functional theory (DFT) studies reveal:

- The target compound’s Fukui function localizes electrophilic reactivity at position 3, contrasting with the 3,5-dimethyl isomer, where methyl groups block this site .

- Global hardness (η) is higher in the carboxamide derivative (CAS 196106-96-4), indicating greater kinetic stability compared to the aldehyde-containing target .

Biological Activity

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole ring structure, which contributes to its biological activity. The presence of the bromine atom and the aldehyde functional group enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, various pyrrole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains. The results are summarized in the following table:

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Pyrrole derivative A | 3.12 | Escherichia coli |

| Pyrrole derivative B | 6.25 | Pseudomonas aeruginosa |

These findings suggest that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections.

Antifungal Activity

The antifungal properties of this compound have also been investigated. A study focused on its efficacy against Candida albicans, a common opportunistic fungal pathogen.

In Vitro Screening Results

The following table presents the MIC values observed during in vitro screening:

| Sample | MIC (µg/mL) |

|---|---|

| This compound | 0.8 |

| Fluconazole | 0.25 |

| Control Compound | 10 |

The results indicate that the compound has a promising antifungal activity with an MIC of 0.8 µg/mL against C. albicans, demonstrating its potential as a lead compound for further development in antifungal therapies .

Anticancer Potential

Emerging research suggests that pyrrole derivatives may possess anticancer properties. The structure of this compound allows for interactions with cancer cell signaling pathways.

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, the following IC50 values were recorded:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 20.0 |

These findings suggest that while the compound shows some level of cytotoxicity against cancer cell lines, further optimization and study are necessary to enhance its efficacy and selectivity .

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of brominated pyrrole carbaldehydes typically employs Paal-Knorr condensation or electrophilic substitution. For example, bromination at the 4-position can be achieved using brominating agents (e.g., NBS or Br₂) under controlled conditions. Reaction temperature, solvent polarity, and directing groups (e.g., methyl substituents) critically influence regioselectivity. In related compounds, methyl groups at positions 1 and 5 sterically direct bromination to the 4-position (see NMR data in ). Optimize yields (62–84% in analogs) by adjusting stoichiometry and using anhydrous conditions to avoid side reactions .

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Aldehyde proton: δ 9.5–10.0 ppm (singlet).

- Methyl groups: δ 2.2–2.5 ppm (singlets for 1- and 5-CH₃).

- Pyrrole ring protons: δ 6.5–7.5 ppm (multiplet patterns depend on substitution) .

- ¹³C NMR : Confirm aldehyde carbon (δ 190–195 ppm) and brominated carbon (δ 110–120 ppm) .

- HRMS : Validate molecular weight (calc. for C₈H₈BrNO: 228.97 g/mol) with <2 ppm error .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation. Monitor degradation via:

- Periodic NMR to detect aldehyde → carboxylic acid conversion.

- TLC or HPLC to track purity loss. Use stabilizers like BHT (0.1% w/w) in non-polar solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electrophilicity at the aldehyde and bromine sites. Fukui indices identify nucleophilic/electrophilic regions, guiding Suzuki-Miyaura or Ullmann coupling strategies. Compare with pyrazole analogs (e.g., 3-bromo-pyrazole-4-carbaldehyde) to validate predictions .

Q. What strategies resolve contradictions in spectroscopic data for brominated pyrrole derivatives?

- Methodological Answer :

Q. How do steric effects from 1,5-dimethyl groups influence the compound’s participation in condensation reactions?

- Methodological Answer : The 1,5-dimethyl groups hinder nucleophilic attack at the pyrrole ring, shifting reactivity to the aldehyde. For example, in Knoevenagel condensations, the aldehyde reacts preferentially with active methylene compounds (e.g., malononitrile), while methyl groups reduce ring functionalization. Kinetic studies (UV-Vis monitoring) quantify steric hindrance .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.